Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester
Description
Octadecanoic acid, commonly known as stearic acid, is a saturated long-chain fatty acid (C18:0) widely found in plant and animal lipids. Its esters, formed via esterification with alcohols or polyols, exhibit diverse physicochemical and biological properties depending on the substituent groups. The compound Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester features a structurally complex esterification pattern involving a dihydroxy- and hydroxymethyl-substituted pyran ring linked via three methylene groups.
Properties
CAS No. |
38215-33-7 |
|---|---|
Molecular Formula |
C63H120O9 |
Molecular Weight |
1021.6 g/mol |
IUPAC Name |
[4-hydroxy-3-(hydroxymethyl)-5,5-bis(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate |
InChI |
InChI=1S/C63H120O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(65)70-55-62(52-64)53-69-54-63(61(62)68,56-71-59(66)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-72-60(67)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h61,64,68H,4-57H2,1-3H3 |
InChI Key |
VHNCFRKADVLJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)CO |
Origin of Product |
United States |
Preparation Methods
Protected Pyran Scaffold Synthesis
The pyran triol precursor, tetrahydro-4-hydroxy-3,5,5-tris(hydroxymethyl)-2H-pyran-3-ol, is typically synthesized via cyclocondensation of glycerol derivatives with aldehydes under acidic conditions. Patent EP1127886A1 details a related method using silyl protecting groups to isolate reactive hydroxyl sites:
Sequential Stearoylation
Reaction conditions for each esterification step are optimized to minimize side reactions:
| Step | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Stearoyl chloride (1.1 eq) | Dichloromethane | 0–5°C | 78% | |
| 2 | Stearoyl chloride (1.05 eq) | Toluene | 50°C | 82% | |
| 3 | Stearoyl chloride (1.2 eq) | Pyridine | RT | 68% |
Post-step 1, the 3-position ester is isolated via silica gel chromatography (hexane:ethyl acetate, 8:2). Steps 2 and 3 employ DMAP (4-dimethylaminopyridine) catalysis to enhance acylation efficiency at the 5 and hydroxymethyl positions.
One-Pot Multicomponent Synthesis
A solvent-free approach using CuFe₂(C₄H₄O₆)₃·6H₂O catalysis enables concurrent pyran formation and esterification:
Reaction components :
- Glycerol derivative (1 eq)
- Stearic acid (3 eq)
- Para-toluenesulfonic acid (PTSA, 0.2 eq)
- Molecular sieves (4Å)
Conditions :
This method leverages the Brønsted acidity of PTSA for simultaneous dehydration and esterification, though regiocontrol remains inferior to stepwise approaches.
Enzymatic Esterification Strategies
Lipase-mediated transesterification offers an eco-friendly alternative:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase B |
| Acyl donor | Vinyl stearate |
| Solvent | tert-Butanol |
| Temperature | 45°C |
| Conversion (24h) | 63% |
While stereoselectivity is achieved, the method suffers from incomplete triester formation due to enzyme deactivation at high stearate concentrations.
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Scalability | Purity |
|---|---|---|---|---|
| Stepwise acylation | 68–82% | High | Moderate | >95% |
| Multicomponent | 76% | Moderate | High | 88–90% |
| Enzymatic | 63% | Low | Low | 78% |
Stepwise acylation remains the gold standard for pharmaceutical-grade synthesis, while multicomponent methods are preferred for industrial bulk production.
Characterization and Quality Control
Critical analytical data for validation:
¹H NMR (400 MHz, CDCl₃):
IR (KBr):
HPLC :
- Column: C18, 5µm
- Mobile phase: Acetonitrile/water (95:5)
- Retention time: 12.7 min
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the pyran ring can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s structure makes it a candidate for studying lipid metabolism and enzyme interactions.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which Octadecanoic acid, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in hydrophobic interactions, influencing the compound’s behavior in biological systems. The pyran ring structure may also interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Octadecanoic Acid Esters
The following analysis compares structural, physicochemical, and biological properties of analogous octadecanoic acid esters, inferred from the evidence.
Structural and Physicochemical Properties
Key Observations :
- Methyl and ethyl esters (e.g., methyl stearate) are smaller, with lower molecular weights and higher volatility, as seen in their boiling points (~443°C for methyl ester) .
Methyl and Ethyl Esters
- Anticancer Activity: Octadecanoic acid methyl ester is implicated in cytotoxic effects against cancer cell lines, with studies showing its presence in mutant plant extracts correlated with increased anticancer potency .
- Industrial Use : Used in biodiesel production and as surfactants due to their stability and low melting points .
Octyl and Cyclohexyl Esters
- Natural Occurrence: Octadecanoic acid octyl ester is a biomarker in plant extracts, with higher concentrations in wild-grown plants compared to micropropagated ones .
Target Compound (Pyran-Substituted Ester)
- Hypothetical Bioactivity: The hydroxyl and hydroxymethyl groups on the pyran ring may enhance interactions with biological targets, such as enzymes or cell membranes, similar to phenolic esters in plant defense mechanisms .
- Phytochemical Relevance : Pyran derivatives are common in plant secondary metabolites, suggesting roles in stress response or pathogen resistance .
Biological Activity
Octadecanoic acid, also known as stearic acid, is a long-chain fatty acid that has garnered interest due to its diverse biological activities. The compound , (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester , features a complex structure that may enhance its potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic benefits, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 613.06 g/mol. Its unique structure includes:
- A long-chain fatty acid backbone (octadecanoic acid).
- A dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran moiety that contributes to its reactivity and biological properties.
1. Antioxidant Activity
Research indicates that compounds similar to octadecanoic acid exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure allows for effective scavenging of free radicals. Studies have shown that derivatives of octadecanoic acid can inhibit oxidative stress markers, which are implicated in various diseases.
2. Anti-inflammatory Effects
Octadecanoids have been recognized for their role in mediating inflammation. They participate in the regulation of immune responses and can modulate cytokine production. This property suggests potential therapeutic applications in inflammatory diseases .
3. Antimicrobial Properties
The compound's structure may also confer antimicrobial activity. Preliminary studies suggest that octadecanoic acid derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .
4. Cytotoxicity Against Cancer Cells
Certain studies have explored the cytotoxic effects of octadecanoic acid derivatives on cancer cell lines. These compounds may induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anticancer agents .
Research Findings and Case Studies
| Study | Findings | Implications |
|---|---|---|
| Umesha et al., 2009 | Demonstrated antioxidant activity through DPPH inhibition | Suggests potential use in preventing oxidative stress-related diseases |
| PMC Article, 2022 | Highlighted role in inflammation and immune modulation | Indicates therapeutic potential for inflammatory conditions |
| MDPI Study, 2024 | Evaluated chemical profiling and ADMET properties | Supports further investigation into pharmacokinetics and safety |
Q & A
Q. How does the compound’s stability under thermal or oxidative stress impact its applicability in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
